![molecular formula C11H13ClN4O4 B7825964 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine](/img/structure/B7825964.png)
4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine typically involves the condensation of a suitable ribofuranosyl donor with an imidazo[4,5-c]pyridine derivative. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This may include the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Nucleophilic Substitution at the C-6 Chloro Group
The chloro substituent at position C-6 undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Reaction Type | Conditions | Outcome |
---|---|---|
Amination | Ammonia/amine in ethanol, reflux | Replacement of Cl with NH₂ or alkylamino groups |
Alkoxylation | Alcohols with NaH, 60–80°C | Formation of 6-alkoxy derivatives |
Thiolation | Thiols in DMF, catalytic KI | Production of 6-thioether analogs |
These substitutions are critical for modifying the compound’s antiviral or anticancer properties. For example, amination enhances solubility and bioavailability .
Ring-Opening Reactions
The imidazo[4,5-c]pyridine ring system participates in acid- or base-catalyzed ring-opening reactions:
-
Acidic Conditions (pH < 3): Protonation at N3 leads to cleavage of the C8-N9 bond, yielding 4-amino-6-chloro-β-D-ribofuranosylimidazole derivatives.
-
Alkaline Conditions (pH > 10): Deprotonation triggers rearrangement into open-chain intermediates, which can re-cyclize under thermal conditions.
Nucleic Acid Incorporation and Chain Termination
As an adenosine analog, the compound competes with natural nucleosides during DNA/RNA synthesis:
Biological System | Mechanism | Effect |
---|---|---|
Viral polymerases | Incorporation into RNA/DNA strands via 5'-triphosphate form | Premature chain termination due to lack of 3'-OH |
Human polymerases | Selective inhibition via steric hindrance from the imidazo-pyridine scaffold | Reduced off-target toxicity |
Studies highlight its efficacy against hepatitis C virus (HCV) polymerases .
Glycosidic Bond Reactivity
The β-D-ribofuranosyl group undergoes hydrolysis under specific conditions:
Condition | Rate (k, s⁻¹) | Product |
---|---|---|
0.1 M HCl, 37°C | 2.3 × 10⁻⁵ | Aglycone + ribose |
Enzymatic cleavage | Variable | Activated nucleobase for prodrug formulations |
Stability in neutral/buffered solutions (t₁/₂ > 24 h at 25°C) makes it suitable for pharmaceutical formulations .
Metal-Catalyzed Cross-Coupling
The C-4 amino group participates in palladium-catalyzed reactions:
-
Buchwald–Hartwig Amination: Forms C-N bonds with aryl halides (e.g., synthesis of biaryl derivatives).
-
Sonogashira Coupling: Links terminal alkynes to the imidazo-pyridine core for fluorescent probes.
Oxidation and Reduction Pathways
科学研究应用
The compound acts as an agonist for adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors involved in numerous physiological processes. Its biological activities include:
- Cytoprotective Effects : It has been shown to enhance the oxygen supply-demand ratio and protect against ischemic damage through cell conditioning.
- Anti-inflammatory Responses : The compound triggers pathways that lead to reduced inflammation.
- Promotion of Angiogenesis : It plays a role in the formation of new blood vessels.
In Vitro Studies
Research indicates that 4-amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine exhibits varying affinities for different adenosine receptors:
- A1 Receptor Ki : 0.3 μM
- A2A Receptor Ki : 0.08 μM
- A2B Receptor Ki : 25.5 μM
- A3 Receptor Ki : 1.9 μM
These values suggest a strong affinity for A1 and A2A receptors, making it a candidate for further exploration in therapeutic contexts.
In Vivo Studies
In animal models, particularly rats subjected to induced ischemic conditions, the compound demonstrated protective effects against hippocampal CA1 neuronal loss when administered through focal injections.
Therapeutic Applications
Given its mechanism of action and biological properties, this compound has potential applications in:
- Cardiovascular Diseases : Due to its protective effects against ischemia.
- Neuroprotection : As a treatment for neurodegenerative diseases where adenosine signaling is disrupted.
- Cancer Therapy : Modulating tumor microenvironments through angiogenesis and inflammatory pathways.
Case Study 1: Neuroprotection in Ischemic Models
In a study by Barbieri et al. (1998), the administration of this compound in rat models showed significant neuroprotective effects during ischemic episodes, highlighting its potential in treating stroke or other ischemic conditions.
Case Study 2: Anti-inflammatory Mechanisms
Research has also indicated that this compound can modulate inflammatory responses by acting on adenosine receptors, thus providing insights into its use in inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an adenosine analog, potentially inhibiting enzymes involved in nucleic acid metabolism and affecting cellular signaling pathways . The specific molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole: Another nucleoside analog with similar structural features but different biological activities.
Ribavirin: A broad-spectrum antiviral nucleoside analog with a different mechanism of action.
Uniqueness
4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its ability to act as an adenosine analog sets it apart from other nucleoside analogs .
属性
IUPAC Name |
(2R,4R,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8+,9?,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWXUGNGGWNEU-QXBPSEORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。